1-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-N-(pyridin-3-ylmethyl)methanamine
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Overview
Description
The compound ({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE is a complex organic molecule that features a combination of bromine, chlorine, methoxy, and pyridine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE typically involves multiple steps, including halogenation, etherification, and amination reactionsThe resulting intermediate is then subjected to etherification with methoxy groups and finally, the pyridine moiety is introduced via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE: undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and chlorine atoms can be reduced to form hydrogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the halogens can produce a variety of functionalized derivatives .
Scientific Research Applications
({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[(PYRIDIN-2-YL)METHYL]AMINE
- ({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE
- ({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[(PYRIDIN-3-YL)ETHYL]AMINE
Uniqueness
The uniqueness of ({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H20BrClN2O2 |
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Molecular Weight |
447.8 g/mol |
IUPAC Name |
N-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C21H20BrClN2O2/c1-26-20-10-16(13-25-12-15-5-4-8-24-11-15)9-18(22)21(20)27-14-17-6-2-3-7-19(17)23/h2-11,25H,12-14H2,1H3 |
InChI Key |
DQDZQGHYXJKMOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Br)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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